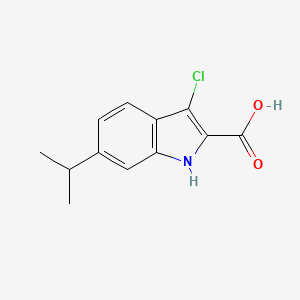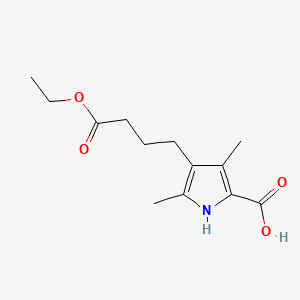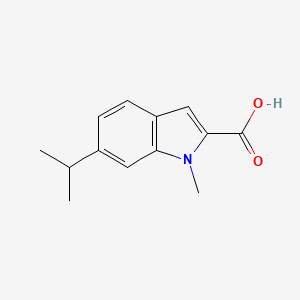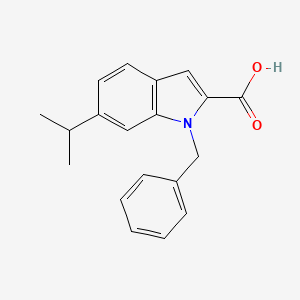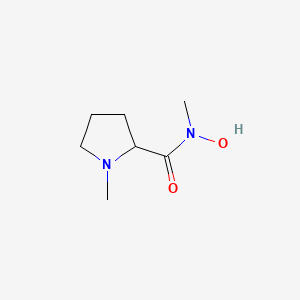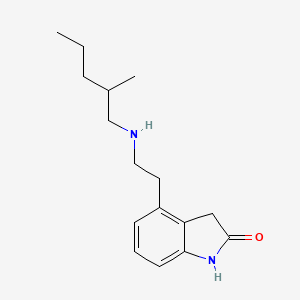
2,2',3,3',4,4',5,6'-Octabromodiphenyl ether
Descripción general
Descripción
2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It has a molecular formula of C12H2Br8O .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether consists of two phenyl rings connected by an ether bond, with eight bromine atoms attached to the carbon atoms of the phenyl rings .Physical And Chemical Properties Analysis
2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether has a density of 2.8±0.1 g/cm3, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 221.0±28.6 °C . It has a molar refractivity of 114.2±0.3 cm3, and its polarizability is 45.3±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Octabrominated Diphenyl Ethers : Teclechiel et al. (2007) developed methods for synthesizing authentic octaBDE congeners, including 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether, to facilitate studies on their analytical, toxicological, and stability aspects, as well as their physical-chemical properties (Teclechiel et al., 2007).
Commercial Mixtures and Environmental Presence : A study by Konstantinov et al. (2011) investigated the presence of octabromodiphenyl ethers in commercial mixtures and their listing in the Stockholm Convention, emphasizing their environmental relevance (Konstantinov et al., 2011).
Identification in Marine Environment : Winnberg et al. (2014) identified a phenolic octaBDE in blue mussels, indicating the environmental presence and potential ecological impact of these compounds (Winnberg et al., 2014).
Occupational Exposure : Studies have documented the exposure of workers to PBDEs, including octabromodiphenyl ethers, in various occupational settings, such as electronics dismantling plants and rubber manufacturing, highlighting the importance of monitoring and controlling occupational exposure to these compounds (Sjödin et al., 1999).
Photodecomposition and Environmental Fate : Research on the photodecomposition of decabromodiphenyl ether, which can lead to the formation of octabromodiphenyl ethers, has been carried out to understand the environmental fate and transformation of these compounds under solar irradiation (Bezares-Cruz et al., 2004).
Developmental Neurotoxic Effects : Viberg et al. (2006) explored the neurotoxic effects of higher brominated diphenyl ethers, including octabromodiphenyl ethers, on mice, indicating potential developmental neurotoxicity associated with these compounds (Viberg et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
As a brominated flame retardant, it is known to interact with various biological systems, potentially disrupting normal cellular functions .
Mode of Action
The exact mode of action of BDE 196 is not fully understood. As a member of the polybrominated diphenyl ethers (PBDEs) group, it is known to have a broad range of biological effects. PBDEs are structurally similar to thyroid hormones and may interfere with thyroid hormone homeostasis .
Biochemical Pathways
BDE 196, like other PBDEs, may disrupt various biochemical pathways. These compounds are known to bioaccumulate and can affect endocrine function, potentially leading to neurodevelopmental toxicity . .
Pharmacokinetics
Pbdes are generally lipophilic and bioaccumulative, leading to persistent environmental and biological presence . They have low water solubility , which may impact their bioavailability.
Result of Action
Exposure to pbdes has been associated with neurodevelopmental toxicity, endocrine disruption, and potential carcinogenic effects .
Propiedades
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,3,4,6-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWFKOVTVJNWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074789 | |
| Record name | 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,2,3,4-tetrabromo-5-(2,3,4,6-tetrabromophenoxy)- | |
CAS RN |
446255-39-6 | |
| Record name | 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,6'-OCTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44T8M8ULH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide](/img/structure/B569591.png)

![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)
